2-[(5-phenoxypentyl)amino]ethanol
Description
2-[(5-Phenoxypentyl)amino]ethanol is an ethanolamine derivative featuring a phenoxypentyl substituent.
Properties
IUPAC Name |
2-(5-phenoxypentylamino)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-11-10-14-9-5-2-6-12-16-13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFYQDGYNIYKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCNCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-[(5-phenoxypentyl)amino]ethanol with three structurally related ethanolamine derivatives:
*Note: Predicted properties for this compound are inferred from analogs.
Key Observations:
Chain Length and Hydrophobicity: The phenoxypentyl chain in this compound enhances lipophilicity compared to shorter-chain analogs like 2-(phenylamino)ethanol.
Thermodynamic Behavior: Vaporization enthalpy studies for 2-(phenylamino)ethanol and 2-(benzylamino)ethanol suggest that arylalkyl substituents stabilize the liquid phase, a property likely shared by this compound due to its extended alkyl chain .
Reactivity Differences:
- The phenoxypentyl group’s ether linkage may confer resistance to hydrolysis compared to esters or amines in other analogs.
- Dimethylphenoxy derivatives (e.g., CAS 418792-41-3) could exhibit altered regioselectivity in electrophilic aromatic substitution due to methyl substituents .
Functional and Application-Based Differences
- Biochemical Applications: Tyrosol analogs (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol) demonstrate structure-dependent tyrosinase inhibition, suggesting that substituent positioning in ethanolamine derivatives could modulate enzyme interactions .
- Drug Development: Compounds like 2-((2-methoxyethyl)(methyl)amino)ethanol are intermediates in synthesizing kinase inhibitors (e.g., TAS-103 derivatives), highlighting the role of ethanolamine derivatives in medicinal chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
